4-methoxybutane-1-sulfonyl fluoride
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Overview
Description
4-Methoxybutane-1-sulfonyl fluoride is a sulfonyl fluoride compound characterized by the presence of a sulfonyl fluoride group attached to a 4-methoxybutane backbone. Sulfonyl fluorides are known for their stability and reactivity, making them valuable in various chemical and biological applications .
Synthetic Routes and Reaction Conditions:
One-Pot Synthesis: A facile one-pot synthesis method involves transforming sulfonates or sulfonic acids into sulfonyl fluorides using mild reaction conditions and readily available reagents.
Fluorosulfonylation: Direct fluorosulfonylation using fluorosulfonyl radicals has emerged as an efficient approach for producing sulfonyl fluorides.
Electrochemical Oxidative Coupling: This method uses thiols or disulfides combined with potassium fluoride under mild reaction conditions to produce sulfonyl fluorides.
Industrial Production Methods: Industrial production methods often involve the use of phase transfer catalysts and fluoride sources like potassium fluoride or sulfuryl fluoride gas to achieve efficient synthesis of sulfonyl fluorides .
Types of Reactions:
Substitution Reactions: Sulfonyl fluorides undergo nucleophilic substitution reactions, where the fluorine atom is replaced by nucleophiles such as amines or alcohols.
Oxidation and Reduction: Sulfonyl fluorides can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions with sulfonyl fluorides.
Major Products: The major products formed from these reactions include sulfonamides, sulfonate esters, and other sulfonyl derivatives .
Scientific Research Applications
4-Methoxybutane-1-sulfonyl fluoride has found extensive applications in various fields:
Mechanism of Action
The mechanism by which 4-methoxybutane-1-sulfonyl fluoride exerts its effects involves the formation of covalent bonds with nucleophilic amino acid residues in proteins. This interaction can inhibit enzyme activity or modify protein function, making it a valuable tool in chemical biology and drug discovery .
Comparison with Similar Compounds
Sulfonyl Chlorides: Similar in structure but less stable and more reactive compared to sulfonyl fluorides.
Fluorosulfates: Exhibit similar reactivity but differ in their stability and specific applications.
Uniqueness: 4-Methoxybutane-1-sulfonyl fluoride stands out due to its unique balance of stability and reactivity, making it suitable for a wide range of applications in chemistry, biology, and industry .
Properties
CAS No. |
1227250-28-3 |
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Molecular Formula |
C5H11FO3S |
Molecular Weight |
170.2 |
Purity |
95 |
Origin of Product |
United States |
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